2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a pyridin-3-yl substituent at the 5-position of the triazole ring, an ethyl group at the 4-position, and a sulfanyl-linked acetamide moiety terminating in a 2-methoxy-5-methylphenyl group. Its molecular formula is C₂₀H₂₂N₆O₂S, with an average molecular weight of 410.50 g/mol . The structure combines a triazole core—known for diverse pharmacological activities—with a pyridine ring, which enhances bioavailability and target binding.
Synthetic routes for analogous compounds (e.g., ) typically involve alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH), followed by Paal-Knorr condensation or other cyclization strategies .
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-24-18(14-6-5-9-20-11-14)22-23-19(24)27-12-17(25)21-15-10-13(2)7-8-16(15)26-3/h5-11H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSYIBUYAWZUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573951-08-3 | |
| Record name | 2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-5-ME-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: mCPBA is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated reagents and strong bases or acids are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole and pyridine rings make it a candidate for drug development, particularly for antimicrobial and anticancer agents.
Materials Science: Its unique structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The exact mechanism of action for 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is not well-documented. compounds with similar structures often interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring, in particular, is known to interact with metal ions and proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analysis
The pharmacological profile of 1,2,4-triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
Pyridine Positional Isomerism :
- Pyridin-3-yl (target compound, VUAA-1) correlates with Orco agonism due to optimal steric alignment with olfactory receptors .
- Pyridin-2-yl () may reduce efficacy in neurological targets but improve metabolic stability.
Acetamide Substituents: 2-Methoxy-5-methylphenyl (target compound) balances lipophilicity and electron-donating effects for CNS penetration. 5-Acetamido-2-methoxyphenyl () introduces hydrogen-bonding sites, enhancing solubility and protein interaction .
Biological Activity Trends :
- Anti-exudative activity is prominent in furan-2-yl triazole derivatives (–8), suggesting heterocyclic flexibility is critical for anti-inflammatory effects.
- Antiproliferative activity () is linked to hydroxyacetamide derivatives, where the N-hydroxy group may chelate metal ions in enzyme active sites.
Synthetic Modifications :
- Halogenation (e.g., 4-chlorophenyl in ) enhances electrophilicity and target binding .
- Allyl or ethoxy groups () improve pharmacokinetic properties by reducing metabolic degradation .
Pharmacokinetic and Physicochemical Data:
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
- Molecular Formula : C20H23N5OS
- Molecular Weight : 381.49 g/mol
- IUPAC Name : this compound
- SMILES Representation : CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=NC=C3
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating moderate to high efficacy:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
| Pseudomonas aeruginosa | Low |
The mechanism of action involves the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for growth and replication .
Anti-inflammatory Effects
Triazole compounds have shown potential in reducing inflammation. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is critical for developing treatments for inflammatory diseases such as arthritis and asthma .
Anticancer Activity
Triazole derivatives are also being explored for their anticancer properties. In cellular assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Carcinoma) | 27.3 |
These findings suggest that the compound may induce apoptosis through the modulation of signaling pathways involved in cell survival .
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : The triazole moiety interacts with enzymes and receptors, potentially inhibiting their activity.
- Sulfanyl Group : This group enhances the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
- Pyridine Ring : The presence of a pyridine group may contribute to the compound's ability to bind selectively to specific biological targets.
Case Studies
Several studies have reported on the biological activities of similar triazole compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives possess broad-spectrum antimicrobial properties, with modifications leading to improved activity against resistant strains .
- Anti-inflammatory Research : A clinical trial investigated the anti-inflammatory effects of a related triazole compound in patients with rheumatoid arthritis, showing significant reductions in clinical symptoms and inflammatory markers .
- Cancer Research : Another study highlighted the potential of triazole derivatives in targeting cancer stem cells, providing a novel approach to cancer therapy by preventing recurrence after treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
